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Compound of Interest

Compound Name: Murrayanol

Cat. No.: B1588781

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the initial chemical characterization
of Murrayanol, a carbazole alkaloid isolated from Murraya koenigii.[1][2] It consolidates key
physicochemical data, spectroscopic information, and the experimental methodologies
employed for its structural elucidation.

Physicochemical and Spectroscopic Data

The initial characterization of Murrayanol established it as a C-prenylated carbazole alkaloid.
[2][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Murrayanol
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Property Value Source
Molecular Formula C24H29NO2 [2]
Molecular Weight 363.49 g/mol [2]

CAS Number 144525-81-5 2]
Compound Type Natural Carbazole Alkaloid [2]
Natural Source Murraya koenigii (L.) Spreng [1][2]

1-[(2E)-3,7-dimethylocta-2,6-
IUPAC Name dien-1-yl]-7-methoxy-6-methyl-  [3]

9H-carbazol-2-ol

Table 2: 1H and 3C NMR Spectroscopic Data for Murrayanol

The structural framework of Murrayanol was primarily elucidated through extensive NMR
spectroscopy. The following table presents the chemical shifts (d) for the proton (*H) and
carbon (33C) atoms. Data has been compiled from published findings.[4]
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Key HMBC
Position OH (ppm) oC (ppm) Correlations (H —
C)
Carbazole Core
1 - 105.3 H-2', H-4
2 - 153.2 H-4, H-10, H-10'
3 - 118.4 H-4, H-10
4 7.50 (s) 119.6 C-2, C-4a, C-9a
4a - 1149 H-4, H-5
4b - 127.1 H-5, H-8
5 7.86 (s) 119.9 C-4a, C-6, C-8a
6 7.48 (s) 113.5 C-4b, C-7,C-8
7 7.27 (s) 123.0 C-5,C-8a
8 7.16 (s) 119.4 C-4b, C-6, C-9a
8a - 142.3 H-5, H-7
9 - - -
9a : 140.6 H-4, H-8
10 (C-3 Me) 2.36 (s) 15.4 C-2,C-3,C-4
Geranyl Side Chain
1 3.32(d) 36.8 C-1,C-2,C-2', C-3
2' 3.83 () 72.1 C-1, C-3, C-4', C-10'
3 - 79.4 H-1', H-2', H-4', H-10'
4 1.73, 1.52 (m) 35.9 C-2', C-5, C-6'
5' 1.21, 1.04 (m) 21.4 c-4', C-6', C-7
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c-4, C-5, C-7, C-8,

6' 2.19 (m) 49.4 c.o

7 - 60.5 H-6', H-8', H-9'
8' 1.93 (s) 30.1 C-6', C-7', C-9'
) 1.29 (s) 23.0 Cc-6', C-7', C-8
10' (C-3' Me) 1.49 (s) 24.9 C-2,C-3,C-4
Other

-OH 1.55 (s)

Experimental Protocols
Isolation and Purification of Murrayanol

The isolation of Murrayanol follows a standard phytochemical workflow for non-polar alkaloids
from plant material.

o Extraction: Air-dried and powdered leaves of Murraya koenigii are subjected to exhaustive
extraction with a non-polar solvent, typically methanol or acetone, at room temperature.[5]
The resulting mixture is filtered and concentrated under reduced pressure to yield a crude
extract.

» Acid-Base Partitioning: The crude extract is dissolved in a suitable solvent (e.g., ethyl
acetate) and washed with an acidic aqueous solution (e.g., 5% HCI) to protonate and extract
the basic alkaloids into the aqueous phase. The aqueous layer is then separated, basified
with a base (e.g., NH4OH) to a pH of 9-10, and re-extracted with a solvent like chloroform or
dichloromethane to recover the crude alkaloid fraction.[6]

o Chromatographic Separation: The crude alkaloid mixture is subjected to column
chromatography over silica gel. Elution is performed using a solvent gradient, typically
starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl
acetate or chloroform.[4]
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« Purification: Fractions containing Murrayanol, identified by thin-layer chromatography (TLC),
are pooled and further purified by repeated column chromatography or preparative high-
performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation Methodologies

The definitive structure of Murrayanol was established using a combination of spectroscopic

techniques.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass of the molecule, which allows for the calculation of its molecular formula
(C24H29NO2).[6]

« Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups.
Characteristic peaks would indicate the presence of an N-H bond (from the carbazole indole
moiety), an O-H bond (hydroxyl group), C-H bonds (aromatic and aliphatic), and C=C bonds
(aromatic ring and geranyl chain).[6]

e 1D NMR Spectroscopy (*H and 3C):

o 'H NMR: Provides information on the number and chemical environment of protons. Key
signals include aromatic protons on the carbazole core, olefinic protons, and methyl
singlets corresponding to the geranyl side chain and the methyl group on the aromatic

ring.

o 13C NMR: Determines the number of distinct carbon atoms and their types (e.g., methyl,

methylene, methine, quaternary).
e 2D NMR Spectroscopy:

o HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond
correlations between protons and the carbon atoms they are attached to.[4]

o HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)
correlations between protons and carbons, which is critical for assembling the molecular
skeleton and positioning substituents. For instance, the correlation between the geranyl
chain's H-2' proton and the carbazole core's C-1 carbon confirms the attachment point.[4]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1588781?utm_src=pdf-body
https://www.benchchem.com/product/b1588781?utm_src=pdf-body
https://www.jmchemsci.com/article_158625.html
https://www.jmchemsci.com/article_158625.html
https://www.researchgate.net/publication/24399485_Murrayakoeninol-_A_New_Carbazole_Alkaloid_from_Murraya_Koenigii_Linn_Spreng
https://www.researchgate.net/publication/24399485_Murrayakoeninol-_A_New_Carbazole_Alkaloid_from_Murraya_Koenigii_Linn_Spreng
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in
space, aiding in the determination of stereochemistry and conformation.[4]

o Chemical Derivatization: The structure can be further confirmed through chemical reactions.
For example, acetylation of the hydroxyl group would result in a corresponding shift in the
NMR spectrum, confirming its presence.[4]

Visualizations of Experimental and Logical

Workflows
Experimental Workflow for Murrayanol Characterization

The following diagram illustrates the sequential process from the plant source to the final

structural determination of Murrayanol.
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Caption: Experimental workflow for the isolation and characterization of Murrayanol.
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Logical Relationships in Structural Elucidation

This diagram shows how different spectroscopic data points are integrated to deduce the final
chemical structure of Murrayanol.
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Caption: Logical connections between spectroscopic data for Murrayanol's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ALKALOIDAL CONSTITUENTS OF MURRAYA-KOENIGII - ISOLATION AND
STRUCTURAL ELUCIDATION OF NOVEL BINARY CARBAZOLEQUINONES AND
CARBAZOLE ALKALOIDS [hero.epa.gov]

medchemexpress.com [medchemexpress.com]

researchgate.net [researchgate.net]

2.
3.
o 4. researchgate.net [researchgate.net]
5. mdpi.com [mdpi.com]

6.

Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella
Sintenisii Growing in Iran [jmchemsci.com]

 To cite this document: BenchChem. [Initial Structural Characterization of Murrayanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588781#initial-characterization-of-murrayanol-s-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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